Bienvenue dans la boutique en ligne BenchChem!

Fmoc-4-Acetyl-DL-phenylalanine

solid-phase peptide synthesis racemic amino acid building block combinatorial peptide library

Fmoc-4-Acetyl-DL-phenylalanine (CAS 681457-86-3) is an N-α-Fmoc-protected, para-acetyl-substituted racemic phenylalanine building block designed for solid-phase peptide synthesis (SPPS). The compound carries a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a ketone-bearing acetyl substituent (-COCH₃) at the para position of the aromatic ring, with a molecular formula of C₂₆H₂₃NO₅ and a molecular weight of 429.47 g/mol.

Molecular Formula C26H23NO5
Molecular Weight 429.5 g/mol
CAS No. 681457-86-3
Cat. No. B3029499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-Acetyl-DL-phenylalanine
CAS681457-86-3
Molecular FormulaC26H23NO5
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)
InChIKeyMKHDZWYAQYTGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-Acetyl-DL-phenylalanine (CAS 681457-86-3): Baseline Identity and Procurement-Grade Profile


Fmoc-4-Acetyl-DL-phenylalanine (CAS 681457-86-3) is an N-α-Fmoc-protected, para-acetyl-substituted racemic phenylalanine building block designed for solid-phase peptide synthesis (SPPS). The compound carries a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a ketone-bearing acetyl substituent (-COCH₃) at the para position of the aromatic ring, with a molecular formula of C₂₆H₂₃NO₅ and a molecular weight of 429.47 g/mol . The racemic (DL) configuration distinguishes it from the resolved L- or D-enantiomeric forms, making it a versatile intermediate for combinatorial peptide library construction and exploratory structure-activity relationship (SAR) studies where both stereochemical configurations may be of interest [1].

Why Fmoc-4-Acetyl-DL-phenylalanine Cannot Be Replaced by Generic Phenylalanine Building Blocks


The para-acetyl ketone moiety on Fmoc-4-Acetyl-DL-phenylalanine is not a passive structural feature; it is the chemical basis for an entire class of bioorthogonal conjugation reactions that are inaccessible to unsubstituted Fmoc-Phe-OH. This ketone participates in chemoselective oxime and hydrazone ligations with rate constants reaching 10¹–10³ M⁻¹ s⁻¹ under ambient, neutral-pH conditions [1], enabling site-specific protein labeling, PEGylation, and antibody-drug conjugate (ADC) assembly with defined stoichiometry [2]. Substituting Fmoc-4-Acetyl-DL-phenylalanine with the simpler Fmoc-Phe-OH eliminates this orthogonal reactive handle entirely, precluding the precise bioconjugation workflows that the acetylated building block uniquely supports.

Quantitative Differentiation of Fmoc-4-Acetyl-DL-phenylalanine Against Closest Analogs


Racemic DL Configuration Provides Both Enantiomers in a Single Purchase vs. Resolved L- or D-Isomers

Fmoc-4-Acetyl-DL-phenylalanine (target) is supplied as a racemic mixture at a minimum purity of 97% (HPLC) , enabling simultaneous access to both D- and L-configured peptide sequences from a single building block. In contrast, the resolved single enantiomers Fmoc-4-acetyl-L-phenylalanine (CAS 204716-07-4) and Fmoc-4-acetyl-D-phenylalanine (CAS 1217751-18-2) each carry a minimum purity specification of ≥99.5% (chiral HPLC) but must be procured separately, effectively doubling the procurement line items and inventory burden when both stereoisomers are needed for SAR exploration or diastereomeric peptide library construction.

solid-phase peptide synthesis racemic amino acid building block combinatorial peptide library

Para-Acetyl Ketone Enables Bioorthogonal Oxime Ligation with Rate Constants of 10¹–10³ M⁻¹ s⁻¹ vs. No Conjugation in Unsubstituted Fmoc-Phe-OH

The para-acetyl substituent of the target compound furnishes a ketone carbonyl that participates in bioorthogonal oxime and hydrazone ligation reactions under mild conditions. Dirksen and Dawson (2008) reported that oxime ligations with aromatic carbonyl substrates proceed with second-order rate constants spanning 10¹–10³ M⁻¹ s⁻¹ at neutral pH and ambient temperature, achieving quantitative (>95%) conversion within 1.5–2 hours [1]. By contrast, Fmoc-Phe-OH (CAS 35661-40-6), which lacks any side-chain ketone functionality, has zero capacity for oxime- or hydrazone-based bioconjugation; its phenyl ring is chemically inert under these conditions .

bioorthogonal conjugation oxime ligation chemoselective peptide labeling

p-Acetyl-L-phenylalanine (Deprotected Form) Achieves ≥98% Multi-Site Incorporation Fidelity with 96 ± 3 mg/L Yield in Cell-Free Protein Synthesis

Although the Fmoc protecting group is removed prior to biological incorporation, the underlying p-acetyl-L-phenylalanine (pAcF) residue—the deprotected cognate of Fmoc-4-Acetyl-DL-phenylalanine—has been demonstrated to support multi-site genetic incorporation with exceptional fidelity. In an optimized cell-free protein synthesis (CFPS) platform based on genomically recoded E. coli lacking release factor 1, Martin et al. (2018) achieved incorporation of 40 identical p-acetyl-L-phenylalanine residues into an elastin-like polypeptide with ≥98% translational accuracy and a yield of 96 ± 3 mg/L [1]. This performance surpasses typical in vivo orthogonal translation system (OTS) yields for pAcF, which were reported as 3.04 ± 1.4 mg/L using a first-generation pAcFRS synthetase in non-recoded E. coli, and 10.5 ± 5.5 mg/L even in a genomically recoded organism (GRO) using the same synthetase [2].

genetic code expansion cell-free protein synthesis non-canonical amino acid incorporation pAcF

pAcF-Based ADCs Achieve Homogeneous Drug-to-Antibody Ratio (DAR = 2) with Superior Preclinical Toxicology vs. Heterogeneous Cysteine-Conjugated ADCs (DAR 0–8)

In a direct preclinical comparison, p-acetylphenylalanine (pAcF) was site-specifically incorporated at two defined positions in an anti-Her2 antibody and conjugated to a cytotoxic drug to yield a homogeneous ADC with a precise drug-to-antibody ratio (DAR) of 2. This pAcF-based site-specific ADC demonstrated superior in vitro serum stability and an improved preclinical toxicology profile in rats relative to a comparator ADC prepared by conventional cysteine conjugation, which yields a heterogeneous mixture with DAR ranging from 0 to 8 [1]. In an independent study, pAcF-engineered ADCs bearing a non-cleavable linker also showed enhanced in vitro and in vivo efficacy and pharmacokinetic stability compared to cysteine-conjugated ADCs, with the advantage being even more pronounced in low-antigen-expressing (2+) target cell lines [2].

antibody-drug conjugate site-specific conjugation drug-to-antibody ratio p-acetylphenylalanine

Fmoc Protection Enables Mild Base-Labile Deprotection (20% Piperidine) Compatible with Acid-Sensitive Peptide Modifications vs. Boc Protection Requiring Strong Acid (TFA)

The Fmoc protecting group on the target compound is removed under mildly basic conditions (20% piperidine in DMF) at room temperature, preserving acid-sensitive side-chain protecting groups (e.g., tBu, Trt, Pbf) and resin linkers throughout chain assembly [1]. In contrast, Boc-4-acetyl-L-phenylalanine (CAS 204856-73-5), the Boc-protected analog of pAcF supplied at ≥98% purity (HPLC) , requires repetitive treatment with 50% trifluoroacetic acid (TFA) in dichloromethane for N-terminal deprotection at each coupling cycle. This repeated acid exposure can lead to premature cleavage of acid-labile side-chain protections, gradual resin detachment, and peptide degradation, particularly problematic for sequences containing acid-sensitive motifs such as Asp-Pro bonds or sulfated tyrosines [2].

Fmoc SPPS Boc SPPS protecting group strategy acid-sensitive peptides

Room-Temperature Storage Stability of Fmoc-4-Acetyl-DL-phenylalanine vs. Sub-Ambient Storage Requirement for Boc-Protected Analog

Fmoc-4-Acetyl-DL-phenylalanine is specified for long-term storage at room temperature , eliminating the need for refrigerated or frozen storage infrastructure. By contrast, Boc-4-acetyl-L-phenylalanine requires storage at -20°C and protection from light and moisture to maintain stability [1]. This difference in storage requirements has direct implications for laboratory inventory management, shipping logistics, and long-term procurement planning.

reagent storage stability SPPS building block logistics cold chain elimination

High-Impact Research and Industrial Application Scenarios for Fmoc-4-Acetyl-DL-phenylalanine


Combinatorial Diastereomeric Peptide Library Synthesis for Enantiomeric SAR Profiling

Fmoc-4-Acetyl-DL-phenylalanine serves as a single-building-block entry point for generating peptide libraries containing both D- and L-configured 4-acetylphenylalanine residues. By using the racemic mixture rather than purchasing resolved enantiomers separately, laboratories can reduce procurement line items from two to one while sacrificing only ~2.5 percentage points in chemical purity (97% vs. 99.5% for enantiopure forms) . This is particularly advantageous in early-stage medicinal chemistry campaigns where rapid exploration of stereochemical SAR is prioritized over absolute enantiopurity, as evidenced by the compound's documented role as an intermediate in enkephalin analog synthesis [1].

Post-Synthetic Peptide Bioconjugation via Bioorthogonal Oxime Ligation

Peptides assembled using Fmoc-4-Acetyl-DL-phenylalanine carry a para-acetyl ketone handle that is primed for chemoselective oxime ligation with aminooxy-functionalized cargo molecules. Following SPPS chain assembly and global deprotection, the liberated ketone reacts with aminooxy-derivatized fluorophores, PEG chains, or oligonucleotides under mild conditions (neutral pH, ambient temperature) with rate constants of 10¹–10³ M⁻¹ s⁻¹, achieving >95% conversion within 2 hours [2]. This workflow has been validated in the context of Fab fragment conjugation for immuno-PCR applications, where an anti-Her2 Fab containing p-acetylphenylalanine was site-specifically conjugated to aminooxy-modified DNA via oxime ligation, yielding significantly higher detection sensitivity than non-specifically labeled antibodies [3].

Synthesis of Homogeneous Antibody-Drug Conjugate (ADC) Precursors with Defined Drug-to-Antibody Ratio

The p-acetylphenylalanine residue derived from Fmoc-4-Acetyl-DL-phenylalanine has been validated as a site-specific conjugation handle in the synthesis of homogeneous ADCs. When pAcF is genetically incorporated at two defined positions within an anti-Her2 antibody, subsequent oxime ligation with auristatin payloads yields ADCs with a precise DAR of 2, in contrast to the heterogeneous DAR distribution (0–8) characteristic of conventional cysteine-conjugated ADCs [4]. The resulting homogeneous ADCs exhibit superior in vitro serum stability, improved preclinical toxicology profiles in rats, and maintained in vivo efficacy against Her2-expressing tumor xenografts [5]. Furthermore, pAcF-engineered ADCs with non-cleavable linkers show enhanced pharmacokinetic stability and efficacy, particularly against low-antigen-expressing (2+) target cell lines, relative to cysteine-conjugated counterparts [6].

Cell-Free Protein Engineering with Multi-Site Non-Canonical Amino Acid Incorporation

For laboratories engaged in genetic code expansion, Fmoc-4-Acetyl-DL-phenylalanine provides the chemically protected precursor to p-acetyl-L-phenylalanine (pAcF), a widely validated non-canonical amino acid for amber suppression-based protein engineering. In optimized CFPS platforms based on genomically recoded E. coli, pAcF can be incorporated at up to 40 sites within a single polypeptide chain with ≥98% translational accuracy and yields reaching 96 ± 3 mg/L, representing a ~32-fold improvement over first-generation in vivo OTS yields (3.04 ± 1.4 mg/L) [7][8]. This high-yield, high-fidelity incorporation enables the production of engineered proteins with multiple ketone handles for downstream bioconjugation, materials science, or therapeutic protein PEGylation applications.

Quote Request

Request a Quote for Fmoc-4-Acetyl-DL-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.